3-Fluoro-5-(trifluoromethyl)isonicotinic acid
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Overview
Description
3-Fluoro-5-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid with a fluorine atom and a trifluoromethyl group attached to the 3rd and 5th positions respectively . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This compound is used as a synthesis intermediate for active pharmaceutical ingredients due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid substituent at the 4-position . The 3rd position of the ring is substituted with a fluorine atom, and the 5th position is substituted with a trifluoromethyl group . The molecular weight of this compound is 209.1 .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The InChI code of this compound is1S/C7H3F4NO2/c8-5-1-3 (6 (13)14)4 (2-12-5)7 (9,10)11/h1-2H, (H,13,14)
.
Scientific Research Applications
Radiofluorinated Aromatic Amino Acid Decarboxylase Tracer Development
A study on the synthesis of radiofluorinated O-tyrosine evaluated the potential of fluorinated isomers, including analogs related to 3-fluoro-5-(trifluoromethyl)isonicotinic acid, as tracers for aromatic amino acid decarboxylase (AAAD) in PET imaging. The findings suggested that certain fluorinated isomers could be promising candidates for this purpose (DeJesus, Nickles, & Murali, 1999).
Metal-Organic Frameworks for Gas Adsorption
Research on the synthesis and structure of new metal-organic frameworks (MOFs) using isonicotinic acid and its fluorinated analogue, 3-fluoroisonicotinic acid, revealed insights into the impact of fluorine atoms on the gas uptake properties of these frameworks. This study is significant for understanding how the introduction of fluorine atoms in MOFs affects their functional properties (Pachfule, Chen, Jiang, & Banerjee, 2012).
Antimicrobial Activity of Triazoles
A study focusing on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide demonstrated that these compounds, including those derived from fluorinated isonicotinic acids, exhibited significant antimicrobial activity. This research is important for developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Synthesis of Hyperbranched Poly(Arylene Ether)s
A study on the synthesis and characterization of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer derived from this compound highlighted the potential applications of these materials in high-performance polymers due to their excellent thermal stability and higher glass transition temperatures (Banerjee, Komber, Häussler, & Voit, 2009).
Development of Anticancer Compounds
Research into the synthesis and characterization of arene-ruthenium(II) complexes containing derivatives of isonicotinic acid, including 5-fluorouracil-1-methyl isonicotinate, has shown promise in the development of new anticancer compounds. These studies indicate the potential synergistic effects of combining 5-fluorouracil with arene-Ru(II) complexes (Liu, Cai, Li, Qin, & Hu, 2012).
Safety and Hazards
Future Directions
While specific future directions for 3-Fluoro-5-(trifluoromethyl)isonicotinic acid are not available, it is expected that many novel applications of TFMP will be discovered in the future . This is due to the unique properties of the fluorine atom and the pyridine moiety, which make TFMP derivatives valuable in various fields, including agrochemical and pharmaceutical industries .
Mechanism of Action
Target of Action
It is known that isoniazid derivatives, which include compounds like 3-fluoro-5-(trifluoromethyl)isonicotinic acid, are often used in the treatment of tuberculosis . These compounds are prodrugs that are cleaved into isonicotinic acid, the bioactive form of isoniazid .
Mode of Action
Isoniazid derivatives are known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall inMycobacterium tuberculosis .
Biochemical Pathways
Isoniazid and its derivatives are known to inhibit the synthesis of mycolic acids, disrupting the mycobacterial cell wall and leading to cell death .
Result of Action
Isoniazid derivatives are known to cause cell death inMycobacterium tuberculosis by disrupting the synthesis of mycolic acids, a crucial component of the bacterial cell wall .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-12-1-3(7(9,10)11)5(4)6(13)14/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNDNJKGHJTWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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